2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H18F3N5OS and its molecular weight is 457.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with structural elements similar to the specified chemical focuses on the synthesis and structural elucidation of various derivatives, highlighting their potential in medicinal chemistry. For instance, studies on the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides explored their antimicrobial and hemolytic activities, indicating a methodical approach to leveraging the biochemical activities of these compounds (Rehman et al., 2016). Such research underscores the importance of understanding the structural aspects of these molecules to harness their biological effects.
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potentials of related compounds have been a significant focus. For example, derivatives incorporating the 1,2,4-triazole ring system, similar to the core structure of the specified compound, have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. These studies demonstrate the broad spectrum of biological activities that compounds within this chemical class can exhibit, suggesting potential pathways for developing new therapeutic agents (Alqasoumi et al., 2009).
Anticancer Activities
Further research has delved into the design and synthesis of novel derivatives for anticancer applications. The exploration of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, for instance, evaluated these compounds for their antitumor activity against various cell lines. This research path highlights the compound's utility in discovering new anticancer drugs, showcasing the versatility and importance of structural modifications to enhance biological activity (Hu et al., 2008).
Computational Studies and Drug Design
Theoretical and computational studies on sulfonamide derivatives, including their potential as COVID-19 drugs, illustrate the growing interest in using in silico approaches to predict and enhance the drug-likeness and therapeutic potential of compounds in this class. Such studies combine experimental synthesis with computational docking to provide a comprehensive understanding of the compounds' interaction with biological targets, paving the way for the rational design of drugs with optimized efficacy and reduced side effects (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5OS/c23-22(24,25)17-10-4-5-11-18(17)26-20(31)15-32-21-28-27-19(14-16-8-2-1-3-9-16)30(21)29-12-6-7-13-29/h1-13H,14-15H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTAUWHMNUWSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.